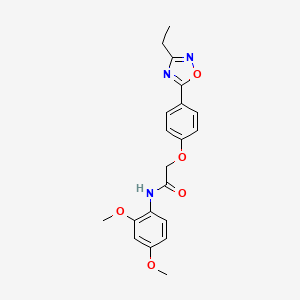
N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a newly synthesized compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPA is a member of the acetamide family of compounds and is known to possess unique biochemical and physiological properties that make it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that is known to play a key role in the development of various inflammatory diseases, including arthritis and cancer. By inhibiting COX-2 and reducing PGE2 production, this compound may help to alleviate the symptoms associated with these diseases.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to possess a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its ability to selectively inhibit COX-2 without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity makes this compound a promising candidate for the development of anti-inflammatory drugs with fewer side effects. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of this compound-based anti-inflammatory drugs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify other potential targets for its use in cancer therapy. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 2,4-dimethoxybenzaldehyde, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and analgesic properties. Additionally, this compound has been shown to possess antitumor activity and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-4-18-22-20(28-23-18)13-5-7-14(8-6-13)27-12-19(24)21-16-10-9-15(25-2)11-17(16)26-3/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMPJUMGBKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

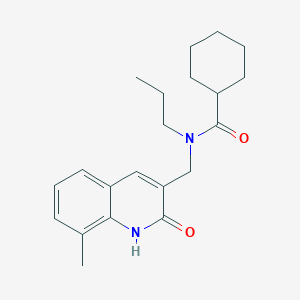


![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)

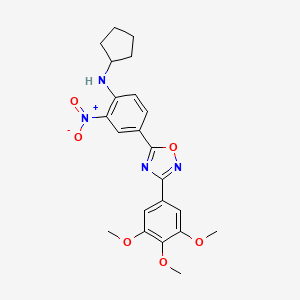
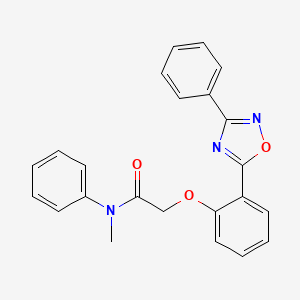



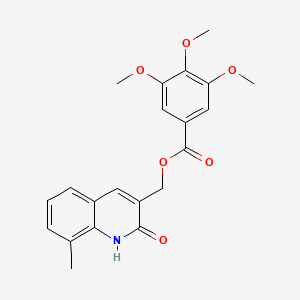


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)